molecular formula C24H29N3O3 B10984906 N-(1-benzylpiperidin-4-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide

N-(1-benzylpiperidin-4-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide

Cat. No.: B10984906
M. Wt: 407.5 g/mol
InChI Key: NQPRODYJVJZPBE-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a piperidine ring conjugated to a benzyl group and an indole moiety substituted with methoxy groups

Preparation Methods

The synthesis of N-(1-benzylpiperidin-4-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide involves multiple stepsThe reaction conditions typically involve the use of organic solvents such as ethanol and tetrahydrofuran (THF), and reagents like sodium borohydride (NaBH4) for reduction reactions .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

N-(1-benzylpiperidin-4-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. The piperidine ring and indole moiety play crucial roles in its binding affinity and specificity. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

N-(1-benzylpiperidin-4-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H29N3O3

Molecular Weight

407.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-4,7-dimethoxy-1-methylindole-2-carboxamide

InChI

InChI=1S/C24H29N3O3/c1-26-20(15-19-21(29-2)9-10-22(30-3)23(19)26)24(28)25-18-11-13-27(14-12-18)16-17-7-5-4-6-8-17/h4-10,15,18H,11-14,16H2,1-3H3,(H,25,28)

InChI Key

NQPRODYJVJZPBE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NC3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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